molecular formula C19H22FN3OS B11242789 2-cyclopentyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)acetamide

2-cyclopentyl-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)acetamide

Cat. No.: B11242789
M. Wt: 359.5 g/mol
InChI Key: CBFTUMUSPMTAAG-UHFFFAOYSA-N
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Description

2-CYCLOPENTYL-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and an imidazo[2,1-b][1,3]thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTYL-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorophenyl group and the cyclopentyl group. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPENTYL-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

2-CYCLOPENTYL-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool compound.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYCLOPENTYL-N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}ACETAMIDE
  • 2-CYCLOPENTYL-N-{[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}ACETAMIDE

Uniqueness

The uniqueness of 2-CYCLOPENTYL-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}ACETAMIDE lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain targets or improve its metabolic stability.

Properties

Molecular Formula

C19H22FN3OS

Molecular Weight

359.5 g/mol

IUPAC Name

2-cyclopentyl-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C19H22FN3OS/c20-15-7-5-14(6-8-15)18-16(23-9-10-25-19(23)22-18)12-21-17(24)11-13-3-1-2-4-13/h5-8,13H,1-4,9-12H2,(H,21,24)

InChI Key

CBFTUMUSPMTAAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F

Origin of Product

United States

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